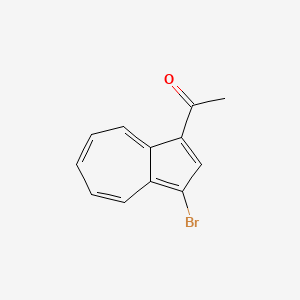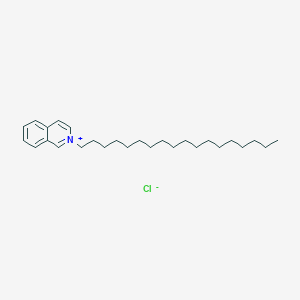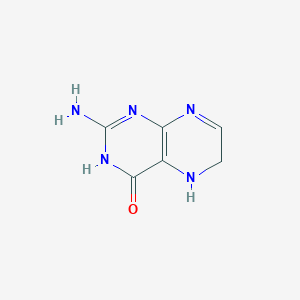
2-Amino-5,6-dihydropteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,6-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s structure includes a pteridine ring system with an amino group at the 2-position and a keto group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of guanidine derivatives with dihydropteridine intermediates. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,6-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized pteridines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to dihydropteridines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized pteridines.
Reduction: Dihydropteridines.
Substitution: Substituted pteridines with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5,6-dihydropteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in folate metabolism and as a potential cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,6-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes involved in folate metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzyme active sites, facilitating catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: Reduced form of pteridine.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
Uniqueness
2-Amino-5,6-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amino and keto groups play crucial roles in its reactivity and interactions with biological molecules.
Propiedades
Número CAS |
93487-44-6 |
|---|---|
Fórmula molecular |
C6H7N5O |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-amino-5,6-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h2,8H,1H2,(H3,7,10,11,12) |
Clave InChI |
VGRFPDMEOHGQCZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C(N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

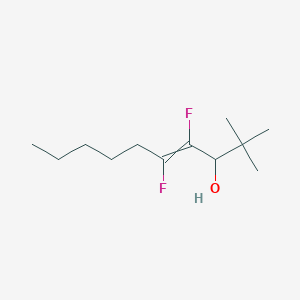

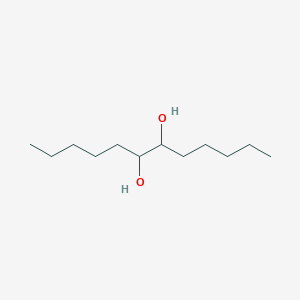

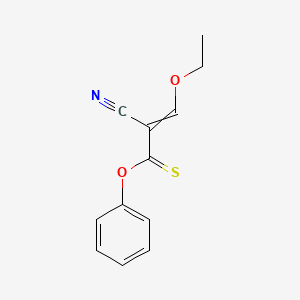
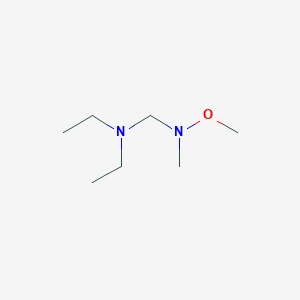
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
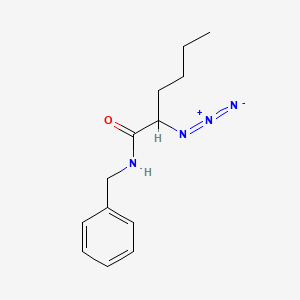
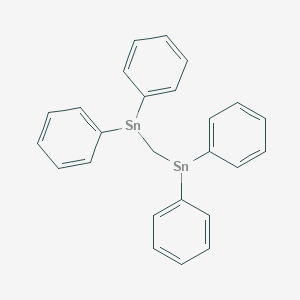
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
